molecular formula C5H8N2O B017700 5-Amino-3,4-dimethylisoxazole CAS No. 19947-75-2

5-Amino-3,4-dimethylisoxazole

Cat. No. B017700
CAS RN: 19947-75-2
M. Wt: 112.13 g/mol
InChI Key: PYNDWPFZDQONDV-UHFFFAOYSA-N
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Description

5-Amino-3,4-dimethylisoxazole is an isoxazole derivative . It is used in the preparation of a variety of biologically active compounds such as selective ETA receptor antagonists .


Synthesis Analysis

The synthesis of 5-Amino-3,4-dimethylisoxazole involves the formation of complexes with cobalt (II) and copper (II) . The kinetics of gas-phase thermal isomerization of 5-amino-3,4-dimethylisoxazole was also studied .


Molecular Structure Analysis

The empirical formula of 5-Amino-3,4-dimethylisoxazole is C5H8N2O . Its molecular weight is 112.13 . The SMILES string representation is Cc1noc(N)c1C .


Chemical Reactions Analysis

5-Amino-3,4-dimethylisoxazole forms complexes with cobalt (II) and copper (II) . The kinetics of its gas-phase thermal isomerization has been studied .


Physical And Chemical Properties Analysis

5-Amino-3,4-dimethylisoxazole is a solid with a melting point of 118-122 °C (lit.) . Its CAS Number is 19947-75-2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Amino-3,4-dimethylisoxazole: serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity with different reagents can lead to the formation of novel isoxazole derivatives, which are valuable in medicinal chemistry for their potential pharmacological properties .

Coordination Chemistry

This compound has been used to form complexes with transition metals such as cobalt (II) and copper (II) . These complexes are studied for their structural characteristics and potential catalytic activities in organic synthesis .

Kinetic Studies

The kinetics of gas-phase thermal isomerization of 5-Amino-3,4-dimethylisoxazole has been a subject of research. Understanding the isomerization process provides insights into the stability and reactivity of isoxazole-based compounds under various conditions .

Genotoxicity Assessment

In toxicology, 5-Amino-3,4-dimethylisoxazole has been utilized in studies to evaluate the genotoxicity of compounds. It is used in assays to measure the induction of micronuclei in bone marrow cells, which is an indicator of DNA damage .

Material Science

Due to its thermal properties, 5-Amino-3,4-dimethylisoxazole can be explored for its utility in material science, particularly in the development of heat-resistant materials and coatings .

Analytical Chemistry

The compound’s unique structure allows it to be used as a standard in mass spectrometry for calibration and as a reference compound in various analytical methods .

Safety and Hazards

5-Amino-3,4-dimethylisoxazole causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

3,4-dimethyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDWPFZDQONDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173720
Record name 5-Amino-3,4-dimethylisoxazole
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3,4-dimethylisoxazole

CAS RN

19947-75-2
Record name 5-Amino-3,4-dimethylisoxazole
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Record name 5-Amino-3,4-dimethylisoxazole
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Record name 19947-75-2
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Record name 5-Amino-3,4-dimethylisoxazole
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Record name 3,4-dimethylisoxazol-5-ylamine
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Record name 5-Amino-3,4-dimethylisoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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